molecular formula C7H14ClNO B2759074 (S)-3-(Allyloxy)pyrrolidine hydrochloride CAS No. 2098886-66-7

(S)-3-(Allyloxy)pyrrolidine hydrochloride

Cat. No.: B2759074
CAS No.: 2098886-66-7
M. Wt: 163.65
InChI Key: FPHKQNKWAPBFSU-FJXQXJEOSA-N
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Description

(S)-3-(Allyloxy)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Allyloxy)pyrrolidine hydrochloride typically involves the allylation of a pyrrolidine derivative. One common method includes the reaction of (S)-pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Allyloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The pyrrolidine ring can be reduced to form a saturated amine.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

(S)-3-(Allyloxy)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(Allyloxy)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine that serves as a precursor for many derivatives.

    (S)-3-(Methoxy)pyrrolidine hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.

    (S)-3-(Hydroxy)pyrrolidine hydrochloride: Contains a hydroxy group instead of an allyloxy group.

Uniqueness

(S)-3-(Allyloxy)pyrrolidine hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research and industrial applications.

Properties

IUPAC Name

(3S)-3-prop-2-enoxypyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHKQNKWAPBFSU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098886-66-7
Record name (3S)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride
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